7-Chloro-1,2-benzoxazole-3-carbaldehyde
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Overview
Description
7-Chloro-1,2-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a chloro group at the 7th position and an aldehyde group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method is the reaction of 2-aminophenol with 7-chlorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like aqueous hydrogen peroxide (H₂O₂) in ethanol. The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 7-Chloro-1,2-benzoxazole-3-carboxylic acid.
Reduction: 7-Chloro-1,2-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1,2-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2-benzoxazole-3-carbaldehyde involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chloro and aldehyde substitutions.
2-Aminobenzoxazole: A benzoxazole derivative with an amino group at the 2nd position.
7-Chlorobenzoxazole: A benzoxazole derivative with a chloro group at the 7th position.
Uniqueness
7-Chloro-1,2-benzoxazole-3-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H4ClNO2 |
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Molecular Weight |
181.57 g/mol |
IUPAC Name |
7-chloro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-4H |
InChI Key |
LNJZZUMZTMGUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2C=O |
Origin of Product |
United States |
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